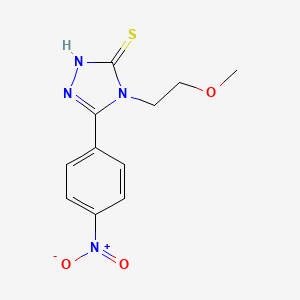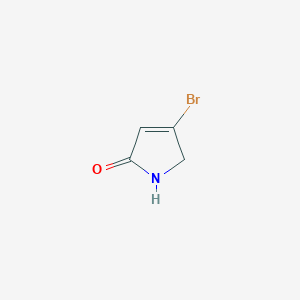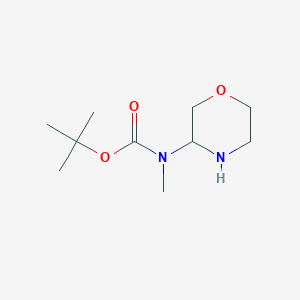![molecular formula C11H12N2O2S2 B11763312 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the ethyl, methyl, and thioacetic acid groups.
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.
Functionalization: Introduction of the ethyl and methyl groups can be done via alkylation reactions using alkyl halides in the presence of a base.
Thioacetic Acid Group Addition: This step often involves the use of thiol reagents and acetic acid derivatives under controlled conditions to ensure the correct positioning of the thioacetic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the thioacetic acid group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the thioacetic acid group, where nucleophiles like amines or alcohols replace the thio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, in the presence of catalysts or under heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding amides, esters.
Applications De Recherche Scientifique
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid exerts its effects depends on its interaction with molecular targets. It may inhibit or activate specific enzymes or receptors, leading to changes in cellular pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
- 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
Uniqueness
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid is unique due to the specific combination of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and application development.
Propriétés
Formule moléculaire |
C11H12N2O2S2 |
|---|---|
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
2-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-7-4-8-10(16-5-9(14)15)12-6(2)13-11(8)17-7/h4H,3,5H2,1-2H3,(H,14,15) |
Clé InChI |
BPAFJUGQQHRJAK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(S1)N=C(N=C2SCC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)
![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-difluorophenyl)acetic acid](/img/structure/B11763241.png)
![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
![5-(4-Bromophenyl)-4,6-diazaspiro[2.4]hept-4-en-7-one](/img/structure/B11763245.png)





![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)

![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)
